molecular formula C18H21FN6 B2787048 5-(4-Fluorophenyl)-6-[2-(4-methylpiperazino)ethyl][1,2,4]triazolo[1,5-a]pyrimidine CAS No. 860612-13-1

5-(4-Fluorophenyl)-6-[2-(4-methylpiperazino)ethyl][1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B2787048
CAS No.: 860612-13-1
M. Wt: 340.406
InChI Key: WVZHYJOBEBUHNT-UHFFFAOYSA-N
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Description

“5-(4-Fluorophenyl)-6-[2-(4-methylpiperazino)ethyl][1,2,4]triazolo[1,5-a]pyrimidine” is a chemical compound with the molecular formula C19H23FN6S. It has an average mass of 386.490 Da and a monoisotopic mass of 386.168884 Da .


Molecular Structure Analysis

The molecular structure of this compound includes several functional groups, including a fluorophenyl group, a methylpiperazino group, and a triazolopyrimidine group .


Physical and Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm3, a molar refractivity of 108.3±0.5 cm3, and a polar surface area of 75 Å2. It has 6 H bond acceptors, 0 H bond donors, and 5 freely rotating bonds .

Scientific Research Applications

Tuberculostatic Activity

Compounds structurally similar to "5-(4-Fluorophenyl)-6-[2-(4-methylpiperazino)ethyl][1,2,4]triazolo[1,5-a]pyrimidine" have been synthesized and evaluated for their tuberculostatic activity. Structural analogs of a promising antituberculous agent were developed through three-component condensations, showing the potential in treating tuberculosis by analyzing structure-activity relationships (Titova et al., 2019).

Anticonvulsant Activities

Derivatives of the triazolopyrimidine framework have been designed, synthesized, and evaluated for their anticonvulsant activities. This research indicates the potential for developing novel anticonvulsant drugs based on structural modifications of the triazolopyrimidine core, highlighting the compound's importance in epilepsy treatment (Wang et al., 2015).

Antihypertensive Agents

Research into 1,2,4-triazolo[1,5-a]pyrimidine derivatives has shown potential antihypertensive effects. This work underscores the compound's relevance in developing new treatments for hypertension, demonstrating the importance of structural analogs in pharmaceutical research (Bayomi et al., 1999).

Antiasthma Agents

The compound's framework has been utilized in the synthesis of mediator release inhibitors, offering a foundation for developing antiasthma agents. This indicates the potential of triazolopyrimidine derivatives in asthma treatment, showcasing the compound's significance in synthesizing therapeutic agents (Medwid et al., 1990).

Anticancer Agents

Triazolopyrimidines, related to "this compound", have been synthesized and shown to inhibit tubulin polymerization, a mechanism distinct from that of paclitaxel. These compounds represent a unique class of anticancer agents, demonstrating the compound's framework's potential in cancer therapy (Zhang et al., 2007).

Properties

IUPAC Name

5-(4-fluorophenyl)-6-[2-(4-methylpiperazin-1-yl)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN6/c1-23-8-10-24(11-9-23)7-6-15-12-25-18(20-13-21-25)22-17(15)14-2-4-16(19)5-3-14/h2-5,12-13H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVZHYJOBEBUHNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCC2=CN3C(=NC=N3)N=C2C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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